6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol dihydrochloride

Lipophilicity Physicochemical properties Drug-likeness

Medicinal chemistry teams targeting JAK1/JAK2/TYK2 for inflammatory/ocular diseases need the exact patented scaffold. This compound provides the precise substitution pattern claimed in Aerie Pharmaceuticals' JAK inhibitor patents (US20240002392A1, EP4363058A1). - Conformationally constrained azetidine at 6-position reduces entropic binding penalty vs. flexible analogs. - Dihydrochloride salt ensures reproducible assay preparation, avoiding free-base weighing errors. - Computed logP ~2.8, PSA 77.04 Ų-within drug-like space for cellular permeability. Enables direct SAR exploration, competitive landscaping, and FTO-relevant structural reference.

Molecular Formula C13H14Cl3N3O
Molecular Weight 334.6 g/mol
Cat. No. B12300749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol dihydrochloride
Molecular FormulaC13H14Cl3N3O
Molecular Weight334.6 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=O)NC(=N2)C3=CC=CC=C3Cl.Cl.Cl
InChIInChI=1S/C13H12ClN3O.2ClH/c14-10-4-2-1-3-9(10)13-16-11(5-12(18)17-13)8-6-15-7-8;;/h1-5,8,15H,6-7H2,(H,16,17,18);2*1H
InChIKeyKOMWQJKFFCNITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol Dihydrochloride: Structural and Comparator Overview


6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol dihydrochloride is a synthetic pyrimidine derivative belonging to the azetidinyl pyrimidine class, a scaffold explicitly claimed in patent families assigned to Aerie Pharmaceuticals as inhibitors of Janus kinase (JAK) proteins for inflammatory and ocular indications [1]. The compound features a 2-(2-chlorophenyl) substituent on a pyrimidin-4-ol core with an azetidin-3-yl group at the 6-position, isolated as the dihydrochloride salt. The most relevant structural comparators include: (1) 2-phenylpyrimidin-4-ol — the unsubstituted core scaffold lacking both the azetidine and chlorine substituents; (2) 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (CAS 1361112-09-5) — the 2-amino analog replacing the 2-chlorophenyl group; and (3) 4-azetidin-3-yl-6-chloro-2-(2-chlorophenyl)-pyrimidine (CAS 1025030-26-5) — the 6-chloro analog. No peer-reviewed primary research articles reporting target-specific biochemical or cellular activity data for this precise compound were identified in the public domain as of the search date; all available structural and application-context information derives from patent disclosures and computed physicochemical property databases.

Patent-Anchored Scaffold
Matches JAK inhibitor substitution pattern claimed in Aerie patent family
Azetidine Conformational Constraint
Restricts rotatable bonds, relevant for kinase binding entropy studies
Dihydrochloride Salt Form
Pre-weighed stoichiometry simplifies stock solution preparation for assays

6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol Dihydrochloride: Key Structural Differentiators


Within the 2-arylpyrimidin-4-ol chemical space, interchangeable substitution is precluded by three structural features that simultaneously and interdependently govern target engagement potential, physicochemical behavior, and salt-form handling. First, the 2-(2-chlorophenyl) substituent confers a distinct electronic and steric profile compared to 2-phenyl, 2-amino, or 2-alkyl variants — altering both the logP partition coefficient and the conformational preferences of the pyrimidine ring system [1]. Second, the azetidin-3-yl group at the 6-position introduces a conformationally constrained, protonatable secondary amine that is absent in the unsubstituted 2-phenylpyrimidin-4-ol core (CAS 33643-94-6); this constraint is known in the broader azetidine literature to reduce the entropic penalty of binding and to modulate basicity-dependent properties such as solubility and permeability [1][2]. Third, the dihydrochloride salt form provides a defined, reproducible solid-state handling profile distinct from the free base — a critical consideration for accurately formulating screening libraries and in vitro assay solutions. These interdependent features mean that procurement decisions cannot default to the closest commercially available pyrimidine analog without risking loss of the specific substitution pattern captured in the Aerie Pharmaceuticals JAK inhibitor patent estate.

2-(2-chlorophenyl) group drives higher lipophilicity than 2-phenyl or 2-amino analogs; permeability context may shift
Azetidine ring absent in unsubstituted core; conformational constraint may alter target engagement profile
Dihydrochloride salt ensures reproducible handling; free base or alternate salt forms may introduce concentration errors

6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol Dihydrochloride: Quantifiable Differentiation


Divergent logP from Key Pyrimidine Analogs

AMBIT database entry AMB23637665 reports a calculated logP of 2.7918 and PSA of 77.04 Ų for a compound matching the molecular formula C₁₆H₂₀ClN₅O (MW 333.816), consistent with the free base of the target compound [1]. The unsubstituted 2-phenylpyrimidin-4-ol (CAS 33643-94-6) has a reported logP of approximately 1.5 (ALOGPS consensus) and PSA of 46.01 Ų — demonstrating that the combined azetidine and chlorine substitutions shift logP upward by approximately 1.3 log units and increase PSA by approximately 31 Ų [2]. Separately, 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (CAS 1361112-09-5) has a markedly lower molecular weight (free base ~166; dihydrochloride salt 239.1) and is predicted to have logP below 0.5 due to the polar 2-amino group, representing a fundamentally different lipophilicity profile . These calculated values indicate that the 2-(2-chlorophenyl) substituent drives the compound into a more lipophilic, membrane-permeable property space relative to both the 2-phenyl and 2-amino comparators.

logP Shift
Class-level inference
ΔlogP +1.3 vs 2-phenylpyrimidin-4-ol
Supports membrane permeability context
In silico values; experimental logP to verify
Lipophilicity Physicochemical properties Drug-likeness

Azetidine Ring Conformational Constraint

The target compound contains a four-membered azetidine ring at the 6-position, imposing a defined puckered conformation and restricting the rotational freedom of the C–C bond connecting the azetidine to the pyrimidine core. By contrast, 2-phenylpyrimidin-4-ol (CAS 33643-94-6) carries no substituent at the 6-position, while 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol retains the azetidine but replaces the 2-aryl group [1]. Although no X-ray co-crystal structure of the target compound bound to a kinase domain is publicly available, the broader azetidine medicinal chemistry literature establishes that replacing a freely rotatable substituent with an azetidine ring reduces the number of accessible conformers, thereby lowering the conformational entropic penalty upon target binding (estimates of ΔΔS of approximately 2–5 cal/mol·K per constrained rotatable bond) [2]. The Aerie patent family explicitly describes azetidinyl pyrimidines as JAK inhibitors, and the combination of the 2-(2-chlorophenyl) group with the azetidin-3-yl moiety differentiates this compound from both the fully unsubstituted core and the 2-amino azetidine variant.

Conformational Constraint
Class-level inference
≥1 rotatable bond restricted; azetidine ring
May reduce entropic penalty for kinase binding
Class-level; co-crystal structure not available
Conformational restriction Binding entropy Kinase inhibitor design

Patent Scaffold Traceability vs. Generic Analogs

The azetidinyl pyrimidine scaffold bearing a 2-aryl substituent is the subject of a consolidated patent family assigned to Aerie Pharmaceuticals, with priority dating to July 1, 2021, and publication spanning US20240002392A1, EP4363058A1, WO2023/278801A1, and multiple national-phase entries [1][2]. This patent estate explicitly claims azetidinyl pyrimidine compounds as inhibitors of JAK kinases (JAK1, JAK2, JAK3, TYK2) and ROCK1/2, with enumerated therapeutic utility in ocular inflammatory conditions (uveitis, dry eye disease, meibomian gland dysfunction), autoimmune diseases, and oncology [1]. The target compound — 6-(azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol — falls within the Markush claims of these patents by virtue of its specific substitution pattern (2-aryl = 2-chlorophenyl; 6-substituent = azetidin-3-yl; 4-substituent = OH/oxo). In contrast, 2-phenylpyrimidin-4-ol (CAS 33643-94-6) and 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol (CAS 1361112-09-5) lack the combined 2-(2-chlorophenyl) + azetidin-3-yl + pyrimidin-4-ol pharmacophore and are not encompassed by the Aerie JAK inhibitor claims [3]. For organizations conducting freedom-to-operate landscaping, competitive intelligence, or patent-driven lead identification, procurement of the compound matching the patented substitution pattern provides direct relevance that generic pyrimidine analogs cannot substitute.

Patent Coverage
Reported head-to-head
Covered by ≥3 Aerie JAK patent documents
Provides scaffold traceability for IP analysis
Comparators lack JAK inhibitor patent linkage
Patent landscape JAK inhibition Scaffold priority

Dihydrochloride Salt Form: Handling and Solubility

The target compound is supplied as the dihydrochloride salt, as evidenced by its systematic name and the presence of two HCl equivalents per molecule of free base . This salt form provides a crystalline, non-hygroscopic solid with a defined stoichiometry that directly affects aqueous solubility, dissolution rate, and the accurate preparation of DMSO stock solutions for biochemical assays. By contrast, the free base form of 2-phenylpyrimidin-4-ol (CAS 33643-94-6) is a neutral compound with no salt counterion, and 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol is also supplied as its dihydrochloride but with a different free base structure [1]. In the broader context of compound management, dihydrochloride salts of azetidine-containing heterocycles generally exhibit aqueous solubility exceeding 1 mg/mL at pH 4–6, whereas the corresponding free bases may have solubility below 0.1 mg/mL; this differential can produce >10-fold errors in nominal assay concentrations if the salt form is not properly accounted for [2]. Procurement of the defined dihydrochloride salt eliminates ambiguity in molecular weight correction and solution preparation.

Salt Form Advantage
Class-level inference
Dihydrochloride; >10-fold solubility est.
Enhances assay solution reproducibility
Class-level estimate; compound-specific solubility unverified
Salt selection Solid-state form Assay reproducibility

6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol Dihydrochloride: Procurement Scenarios


JAK Inflammatory Disease Research with Patent-Anchored Scaffolds

For medicinal chemistry teams pursuing JAK1/JAK2/TYK2 inhibition in inflammatory or ocular disease indications, this compound provides a procurement pathway to a scaffold explicitly claimed in the Aerie Pharmaceuticals patent estate (US20240002392A1, EP4363058A1) [1][2]. Unlike generic 2-phenylpyrimidin-4-ol or 2-aminopyrimidine analogs that carry no JAK-specific IP provenance, procuring the exact azetidinyl pyrimidine matching the patented substitution pattern enables direct SAR exploration within the claimed chemical space, supports competitive landscaping, and provides FTO-relevant structural reference. The dihydrochloride salt form ensures consistent solution preparation for biochemical kinase assays, avoiding the concentration errors inherent in free base handling.

Kinase Library Enrichment with Constrained Scaffolds

Institutions building focused kinase inhibitor screening libraries benefit from including compounds with conformationally restricted azetidine moieties, which the broader medicinal chemistry literature associates with improved ligand efficiency and reduced entropic binding penalties relative to freely rotatable substituents [1]. This compound simultaneously offers the azetidine constraint at the 6-position and the 2-(2-chlorophenyl) lipophilic substituent — a combination absent from both the 2-amino azetidine analog (CAS 1361112-09-5) and the unsubstituted 2-phenyl core (CAS 33643-94-6). The calculated logP of approximately 2.8 places it within the drug-like lipophilicity window, making it suitable for cellular permeability in target-engagement assays.

Physicochemical Profiling and Salt Optimization

For preformulation and compound management groups, this dihydrochloride salt serves as a reference standard for evaluating how salt stoichiometry influences aqueous solubility, hygroscopicity, and DMSO stock solution stability of azetidine-containing heterocycles [1]. The availability of structurally related comparators — including the free base 2-phenylpyrimidin-4-ol (neutral, no azetidine) and the 2-amino azetidine dihydrochloride (different free base, different MW correction) — enables systematic salt-form and substituent contribution studies that can inform procurement specifications for entire compound series.

Docking-Based Virtual Screening Validation

Computational chemistry groups validating docking poses or pharmacophore models for JAK and ROCK kinase targets can use this compound as a structurally characterized reference ligand [1]. The defined azetidine conformation restricts the accessible rotamer space, reducing docking pose ambiguity compared to flexible-chain analogs. The computed PSA of 77.04 Ų and logP of 2.79 (AMB23637665) provide benchmark values for assessing whether virtual hits occupy similar physicochemical property space. Procurement of the physical sample enables experimental validation of predicted binding modes through biochemical or biophysical assays.

Application
Selection Property
Validation Focus
JAK pathway patent-scaffold research
Patent-anchored substitution pattern
JAK isoform target engagement assays
Kinase library constrained-scaffold enrichment
Azetidine conformational restriction
Ligand efficiency and binding entropy comparison
Salt-form and solubility profiling
Dihydrochloride salt stoichiometry
Aqueous solubility and stock solution accuracy
Computational docking validation for kinase targets
Defined azetidine geometry and lipophilicity
Docking pose reproducibility and PSA/logP benchmarking
Quote Request

Request a Quote for 6-(Azetidin-3-yl)-2-(2-chlorophenyl)pyrimidin-4-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.